Carm1/Hdac2-IN-1 was identified through virtual screening methods that utilized structural data from crystallography studies. The compound falls under the category of small molecule inhibitors targeting epigenetic regulators, specifically those involved in histone modification processes. Its development is part of ongoing research aimed at finding effective treatments for cancers where CARM1 and HDAC2 are known to be overexpressed or hyperactive .
The synthesis of Carm1/Hdac2-IN-1 involves several steps that typically include:
Carm1/Hdac2-IN-1's molecular structure is characterized by specific functional groups that facilitate its binding to the active sites of CARM1 and HDAC2. The structural data can be derived from X-ray crystallography studies which provide insights into:
Detailed structural data can be accessed through repositories like the Protein Data Bank (PDB), which catalogues relevant structural information for both target proteins .
Carm1/Hdac2-IN-1 participates in several chemical reactions primarily focused on inhibiting enzymatic activities:
The mechanism of action for Carm1/Hdac2-IN-1 involves:
Carm1/Hdac2-IN-1 exhibits various physical and chemical properties essential for its function:
Characterization methods such as high-performance liquid chromatography (HPLC) may be employed to assess purity and stability .
Carm1/Hdac2-IN-1 has several important applications in scientific research:
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0